

Spectroscopic data of 4-Methoxybutanal (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Methoxybutanal

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Methoxybutanal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Methoxybutanal** ($C_5H_{10}O_2$), a molecule of interest in various chemical synthesis and research applications. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a detailed interpretation grounded in fundamental principles and field-proven insights. We will explore the Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating how each technique provides a unique and confirmatory piece of the structural puzzle. This guide is designed to serve as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Introduction: The Molecular Blueprint of 4-Methoxybutanal

4-Methoxybutanal is a bifunctional organic compound containing both an aldehyde and an ether functional group. Its molecular structure presents a unique spectroscopic fingerprint that is essential for its unambiguous identification and quality assessment. In research and drug development, precise structural confirmation is paramount to ensure that the correct molecule

is being carried forward in a synthetic route or biological assay. Spectroscopic techniques provide the necessary tools to non-destructively probe the molecular architecture, offering insights into the connectivity of atoms and the nature of the chemical bonds. This guide will detail the acquisition and interpretation of the key spectroscopic datasets for **4-Methoxybutanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (^1H) NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, making it possible to distinguish between protons in different parts of the molecule.

Experimental Protocol: ^1H NMR Spectroscopy

A robust protocol for acquiring high-quality ^1H NMR data is crucial for accurate structural analysis.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **4-Methoxybutanal** in ~0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3). The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference standard, with its proton signal defined as 0.00 ppm.^[1]
- **Data Acquisition:** Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution. Key acquisition parameters include a sufficient number of scans to achieve a high signal-to-noise ratio and an appropriate relaxation delay.

Predicted ^1H NMR Spectral Data for **4-Methoxybutanal**

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale for Assignment
H-a (CHO)	~9.77	Triplet (t)	1H	~1.5	The aldehyde proton is highly deshielded and appears far downfield (9-10 ppm) due to the anisotropy of the C=O bond and the electronegativity of the oxygen atom. [2][3][4] It is coupled to the two adjacent H-b protons.
H-d (OCH ₃)	~3.32	Singlet (s)	3H	-	Protons of the methoxy group are deshielded by the adjacent oxygen atom. As there are no adjacent protons, the signal is a singlet.[1]
H-c (CH ₂ O)	~3.42	Triplet (t)	2H	~6.2	These protons are adjacent to

the ether oxygen, causing a downfield shift to the 3.4-4.5 ppm region.^{[5][6]} They are coupled to the two adjacent H-b protons.

These α -protons to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm range.^{[2][3]} They are coupled to both H-a and H-c.

H-b (CH ₂)	~2.51	Quartet (q)	2H	~7.1
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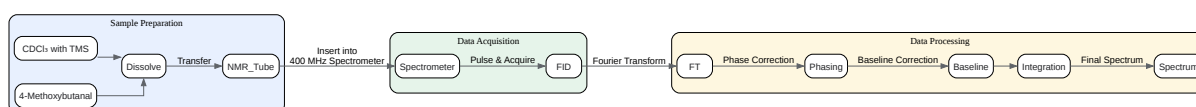
H-e (CH ₂)	~1.95	Quintet (p) or Multiplet (m)	2H	~6.6
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These β -protons are less deshielded than the α -protons. They are coupled to both H-b and H-c protons, resulting in a complex

splitting
pattern.

Structure for NMR Assignment: CH₃(d)-O-CH₂(c)-CH₂(e)-CH₂(b)-CHO(a)

¹H NMR Workflow Diagram



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Caption: Workflow for ¹H NMR analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR spectra are simpler, with each unique carbon atom typically appearing as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with adjustments to the spectrometer's acquisition parameters.

- **Sample Preparation:** A slightly more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is often preferred to compensate for the lower natural abundance of the ¹³C isotope.
- **Data Acquisition:** The spectrum is acquired on a spectrometer equipped with a broadband probe. A proton-decoupled pulse sequence is standard, which collapses all C-H coupling,

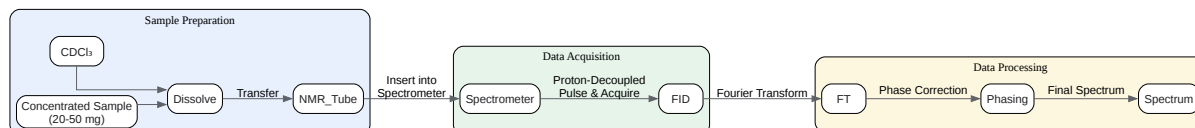
resulting in a spectrum of singlets.[7] A longer acquisition time is typically required.

Predicted ^{13}C NMR Spectral Data for **4-Methoxybutanal**

Carbon Atom (Label)	Chemical Shift (δ , ppm)	Rationale for Assignment
C-1 (CHO)	~202.5	The carbonyl carbon of an aldehyde is highly deshielded and characteristically appears far downfield, typically in the 190-200 ppm range.[2][8]
C-4 (CH ₂ O)	~72.0	Carbons bonded to an ether oxygen are deshielded and typically resonate in the 50-80 ppm range.[6]
C-5 (OCH ₃)	~58.5	The methoxy carbon is also deshielded by the attached oxygen atom.[6]
C-2 (CH ₂)	~41.0	The α -carbon to the carbonyl group is deshielded.
C-3 (CH ₂)	~22.5	This methylene carbon is further from the electron-withdrawing groups and thus appears more upfield.

Structure for NMR Assignment: C(5)H₃-O-C(4)H₂-C(3)H₂-C(2)H₂-C(1)HO

^{13}C NMR Workflow Diagram



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Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies, which correspond to the energy of these vibrations.

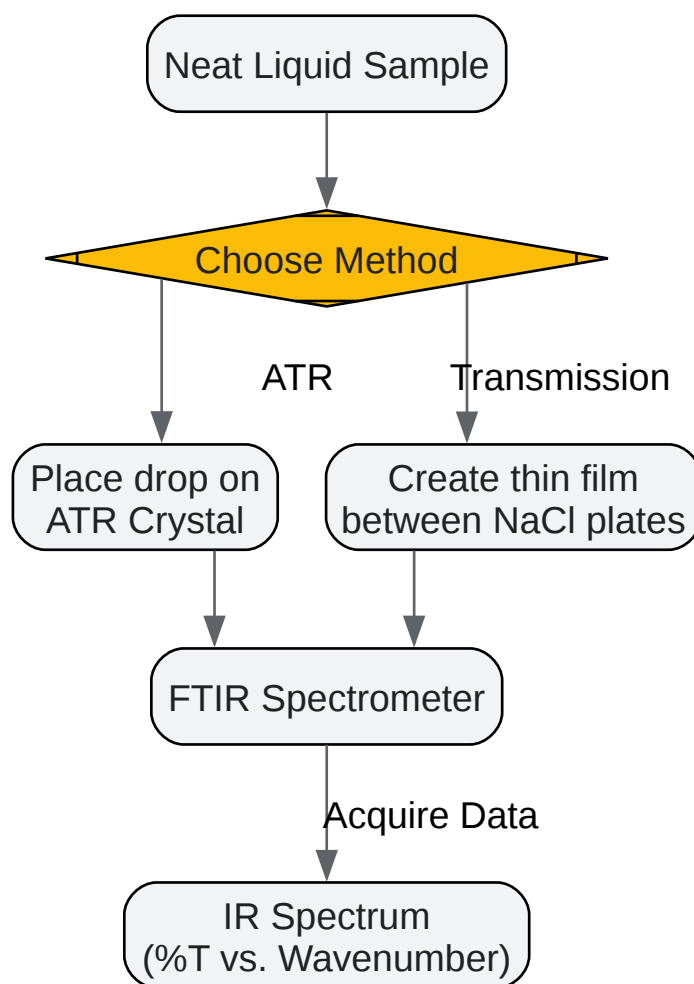
Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **4-Methoxybutanal**, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.^[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a drop of the sample placed directly on the ATR crystal.^[7]
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands for **4-Methoxybutanal**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration	Significance
~2940, ~2830	Medium-Strong	sp ³ C-H Stretch	Indicates the presence of alkyl C-H bonds. [7]
~2720	Weak-Medium	Aldehyde C-H Stretch	This peak, often appearing as a shoulder to the right of the main alkyl C-H stretches, is a key diagnostic feature for aldehydes. [2] [3]
~1725	Strong, Sharp	C=O Stretch	The strong absorption in the 1740-1720 cm ⁻¹ range is a definitive indicator of a saturated aliphatic aldehyde. [8] [9]
~1120	Strong	C-O Stretch	A strong band in the 1300-1000 cm ⁻¹ region is characteristic of an ether C-O stretching vibration. [5] [6]

IR Spectroscopy Workflow Diagram



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Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

- Sample Introduction: A dilute solution of **4-Methoxybutanal** in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).^[7] The GC separates the analyte from the solvent and any impurities.

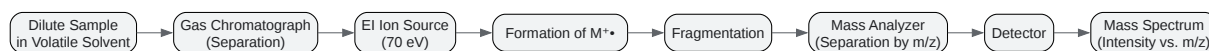
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).^{[7][10]}
- **Fragmentation and Detection:** The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.^{[10][11]} These ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Key Fragmentation Patterns for 4-Methoxybutanal

The molecular weight of **4-Methoxybutanal** ($C_5H_{10}O_2$) is 102.13 g/mol .^[12]

m/z	Proposed Fragment Ion	Fragmentation Pathway
102	$[C_5H_{10}O_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
101	$[M - H]^+$	α -cleavage of the aldehydic proton, a characteristic fragmentation for aldehydes. ^{[13][14]}
71	$[M - OCH_3]^+$	α -cleavage at the ether linkage, loss of a methoxy radical. ^[11]
57	$[C_3H_5O]^+$ or $[C_4H_9]^+$	Complex rearrangement and cleavage.
45	$[CH_2=O^+CH_3]$	α -cleavage at the ether, forming a stable oxonium ion. This is a very common and often strong peak for methyl ethers. ^[11]
43	$[CH_3CH_2CO]^+$	Cleavage of the C-C bond beta to the carbonyl.
29	$[CHO]^+$	α -cleavage at the carbonyl group. ^[13]

Mass Spectrometry Workflow Diagram



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Caption: Workflow for GC-MS analysis.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single spectroscopic technique provides the complete picture. The true power of these methods lies in their combined application.

- MS establishes the molecular weight at 102, corresponding to the formula $C_5H_{10}O_2$.
- IR confirms the presence of the key functional groups: an aldehyde ($C=O$ stretch at $\sim 1725\text{ cm}^{-1}$, $C-H$ stretch at $\sim 2720\text{ cm}^{-1}$) and an ether ($C-O$ stretch at $\sim 1120\text{ cm}^{-1}$).
- ^{13}C NMR confirms the presence of five distinct carbon environments, including the characteristic downfield aldehyde carbonyl carbon ($\sim 202.5\text{ ppm}$).
- 1H NMR provides the final, detailed proof of connectivity. It shows the aldehyde proton, the methoxy group, and the specific arrangement and coupling of the methylene groups in the butyl chain, all consistent with the **4-methoxybutanal** structure.

Together, these datasets provide an unambiguous and self-validating confirmation of the molecular structure of **4-Methoxybutanal**, essential for any researcher or drug development professional working with this compound.

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